molecular formula C16H19N3O B14217486 Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- CAS No. 821784-80-9

Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-

Cat. No.: B14217486
CAS No.: 821784-80-9
M. Wt: 269.34 g/mol
InChI Key: VJHYFSOXBAEPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- is a complex organic compound characterized by the presence of a phenol group, a pyridine ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. For instance, it may interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- can be compared with other phenolic compounds, such as:

Properties

CAS No.

821784-80-9

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

4-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]phenol

InChI

InChI=1S/C16H19N3O/c20-16-5-3-12(4-6-16)13-8-15(10-17-9-13)19-11-14-2-1-7-18-14/h3-6,8-10,14,18-20H,1-2,7,11H2

InChI Key

VJHYFSOXBAEPQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.